![molecular formula C23H22N2O3 B2578186 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922948-91-2](/img/structure/B2578186.png)
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound that has been studied for its potential biological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under specific reaction conditions . Alternatively, preformed pyrrolidine rings, such as proline derivatives, can be functionalized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidinone ring . This ring has a half-chair conformation . In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied for their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . These compounds have shown good inhibitory activity, suggesting their potential use in the treatment of Alzheimer’s disease .科学的研究の応用
Synthesis and Characterization
1. Novel Synthesis Approaches
Research on naphthalene derivatives often involves novel synthesis techniques aimed at enhancing the properties of these compounds. For instance, studies have focused on synthesizing various naphthalene derivatives, including those with carboxamide groups, to explore their structural and electronic properties. Such compounds are characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, providing insights into their potential applications in drug design and material science (Özer, Arslan, VanDerveer, & Külcü, 2009).
2. Ligands for Metal-catalyzed Reactions
Certain naphthalene-derived amides have been identified as powerful ligands for metal-catalyzed coupling reactions. These findings are crucial for developing new synthetic methodologies in organic chemistry, potentially leading to more efficient synthesis of complex molecules (Ma et al., 2017).
Material Science Applications
1. Electrochromic Materials
Naphthalene-derived compounds have been explored for their applications in creating electrochromic materials. These materials exhibit reversible changes in color upon electrochemical oxidation or reduction, making them suitable for applications in smart windows and displays (Hsiao & Han, 2017).
2. Conducting Polymers
The synthesis of polymeric materials based on naphthalene units has been a subject of interest due to their potential applications in electronics and optoelectronics. These polymers demonstrate stable electrochemical properties and conductivity, highlighting their potential in developing new electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Medicinal Chemistry Applications
1. Anticancer Potential
Naphthalene derivatives have been investigated for their potential anticancer activities. Some compounds have shown promising results in inducing cell death in various cancer cell lines, suggesting that these molecules could serve as leads for the development of new anticancer drugs (Nishizaki et al., 2014).
作用機序
Target of Action
Compounds with a similar pyrrolidine structure have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been reported to have diverse biological profiles, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine structure have been reported to exhibit diverse biological activities .
Action Environment
The spatial orientation of substituents in compounds with a similar pyrrolidine structure can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
The future directions for the study of “2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” and similar compounds could involve further investigation of their biological activities, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .
特性
IUPAC Name |
2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMFUJENWPXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

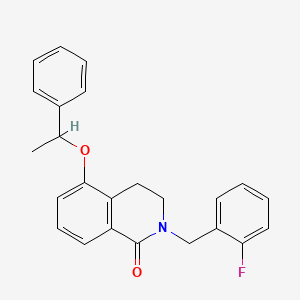

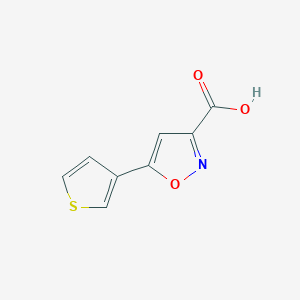
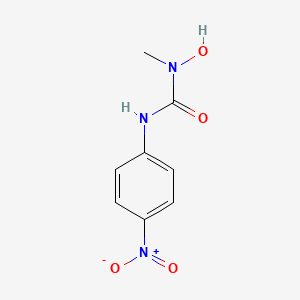

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
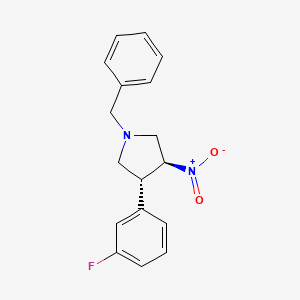
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
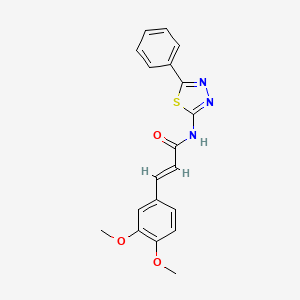
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
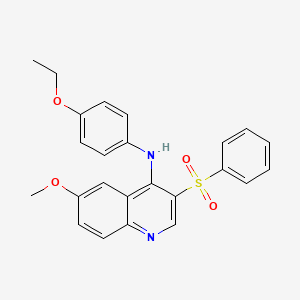

![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)